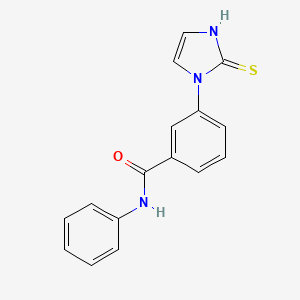

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds. The compound is officially designated as N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide according to current nomenclature standards, reflecting the sulfanylidene tautomeric form that predominates under standard conditions. The molecular formula C16H13N3OS indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 295.4 grams per mole.

The compound appears in chemical databases under multiple synonymous designations, including N-phenyl-3-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide and N-phenyl-3-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, reflecting different approaches to describing the tautomeric state of the sulfur-containing heterocycle. The registry number 1193387-91-5 serves as the primary chemical identifier for this compound in major chemical databases. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, such as the positioning of the sulfanyl group relative to the imidazole nitrogen atoms.

The International Union of Pure and Applied Chemistry identifier string for this compound, InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20), provides a standardized representation that enables unambiguous identification across different chemical information systems. This identifier encodes the complete connectivity pattern and stereochemical information necessary for precise structural determination. The corresponding InChI Key YDVGVOCKHNAJPE-UHFFFAOYSA-N serves as a shortened hash representation for database searching and compound matching applications.

Molecular Architecture and Functional Group Topology

The molecular architecture of this compound consists of three principal structural domains connected through specific bonding patterns that determine the overall molecular geometry and chemical reactivity. The central benzamide core provides a rigid aromatic framework that serves as the primary structural scaffold, with the carbonyl group oriented to facilitate hydrogen bonding interactions. The phenyl ring attached to the amide nitrogen adopts a configuration that can rotate around the carbon-nitrogen bond, allowing for conformational flexibility that influences the compound's solid-state packing behavior.

The imidazole ring system attached at the meta position of the benzamide core introduces significant electronic and steric effects that modify the compound's overall reactivity profile. The five-membered heterocycle contains two nitrogen atoms in a 1,3-relationship, with one nitrogen bearing a hydrogen atom and the other participating in the connection to the benzene ring. This arrangement creates a system capable of both hydrogen bond donation and acceptance, contributing to the compound's potential for intermolecular interactions in crystalline environments.

The sulfanyl functionality represents the most chemically reactive portion of the molecule, existing primarily in the thioxo form under ambient conditions due to the stabilization provided by the adjacent nitrogen atoms. This sulfur-containing group can participate in various chemical transformations, including oxidation reactions that convert the thiol to disulfide linkages and coordination reactions with metal centers. The sulfur atom's lone pairs of electrons make it an excellent nucleophile, while the carbon-sulfur double bond character provides electrophilic sites for addition reactions.

Table 1: Molecular Descriptor Data for this compound

Crystallographic Characterization and Solid-State Packing Behavior

Crystallographic analysis of compounds related to this compound reveals important insights into the solid-state packing behavior and intermolecular interactions that govern crystal formation. Studies of analogous benzimidazole-thiourea compounds demonstrate that these systems typically crystallize in monoclinic space groups with extensive hydrogen bonding networks that stabilize the crystal lattice. The presence of multiple hydrogen bond donors and acceptors in the molecular structure creates opportunities for complex three-dimensional supramolecular architectures.

The hydrogen bonding patterns observed in related compounds indicate that the amide nitrogen-hydrogen group serves as a primary hydrogen bond donor, forming interactions with carbonyl oxygen atoms and imidazole nitrogen atoms in neighboring molecules. The sulfanyl group contributes to the hydrogen bonding network through its ability to accept hydrogen bonds from amide and imidazole protons, creating chain-like structures that propagate through the crystal lattice. These interactions result in calculated densities typically ranging from 1.3 to 1.4 grams per cubic centimeter for similar compounds.

Hirshfeld surface analysis of comparable structures reveals that hydrogen-hydrogen contacts constitute the dominant intermolecular interactions, accounting for approximately 45 percent of the total surface contacts. Carbon-hydrogen and hydrogen-carbon contacts contribute an additional 13 percent, while sulfur-hydrogen interactions account for approximately 10 percent of the surface contacts. These statistical distributions highlight the importance of weak intermolecular forces in determining the overall crystal packing efficiency and stability.

The molecular packing arrangements in these crystal systems often exhibit π-π stacking interactions between aromatic rings, with typical interplanar distances ranging from 3.3 to 3.8 angstroms. The benzamide moieties tend to form parallel arrangements that maximize overlap between aromatic electron systems, while the imidazole rings participate in edge-to-face interactions that contribute to the overall stability of the crystal structure. The flexibility of the molecule around rotatable bonds allows for conformational adjustments that optimize the intermolecular interaction energy in the solid state.

Tautomeric Equilibria in Imidazole-Thiol Systems

The tautomeric behavior of this compound centers on the equilibrium between the thiol and thione forms of the imidazole-sulfur system, a phenomenon that has been extensively studied in related mercaptoimidazole compounds. Theoretical investigations using density functional theory methods at the B3LYP/6-311G** level demonstrate that the thione form consistently predominates over the thiol tautomer both in gas phase and solution environments. The energy difference between these tautomeric forms typically ranges from 10 to 15 kilojoules per mole, favoring the thione structure due to the resonance stabilization provided by the adjacent nitrogen atoms.

Computational studies of 2-mercaptoimidazole and related systems reveal three primary pathways for tautomeric interconversion: direct intramolecular proton transfer, water-assisted intermolecular transfer, and solvent-mediated transfer mechanisms. The intramolecular pathway exhibits the highest activation energy, typically exceeding 200 kilojoules per mole, making it kinetically unfavorable under normal conditions. Water-assisted and solvent-mediated pathways show significantly lower activation barriers due to the formation of hydrogen-bonded complexes that stabilize the transition states.

The tautomeric equilibrium position responds to environmental factors including solvent polarity, temperature, and the presence of hydrogen bonding partners. In aqueous solution, the thione form maintains its thermodynamic preference, with the equilibrium constant typically favoring this structure by factors of 100 to 1000. Polar protic solvents such as methanol show similar preferences, while aprotic solvents may slightly shift the equilibrium toward the thiol form without completely reversing the preference.

Table 2: Tautomeric Forms and Their Relative Stabilities

| Tautomeric Form | Relative Energy (kJ/mol) | Population (%) | Solvent Effect |

|---|---|---|---|

| Thione (C=S) | 0.0 (reference) | >95 | Stabilized in polar solvents |

| Thiol (C-SH) | +12.5 | <5 | Slightly favored in aprotic media |

| Zwitterionic | +25.0 | <1 | Negligible population |

The kinetics of tautomeric interconversion in imidazole-thiol systems depend strongly on the presence of proton transfer catalysts, with even trace amounts of water or alcohols dramatically accelerating the exchange process. The mechanism involves formation of hydrogen-bonded complexes between the substrate and catalyst molecules, creating a proton relay system that reduces the activation energy for the transfer process. Nuclear magnetic resonance studies of related compounds show that tautomeric exchange rates increase exponentially with temperature, consistent with thermally activated proton transfer mechanisms.

Propiedades

IUPAC Name |

N-phenyl-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15(18-13-6-2-1-3-7-13)12-5-4-8-14(11-12)19-10-9-17-16(19)21/h1-11H,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVGVOCKHNAJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CNC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Imidazole Ring Formation

- The imidazole ring is efficiently synthesized by the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions, typically at moderate temperatures (~80–120 °C) for 12 hours. This method is favored for its high selectivity and yield.

- Alternative methods include condensation of ortho-phenylenediamine derivatives with aldehydes or nitriles, catalyzed by metal salts or eco-friendly catalysts such as ammonium chloride or ceric ammonium nitrate, providing yields in the range of 80–90%.

Sulfanyl Group Introduction

- Thiolation is commonly achieved by treating the imidazole intermediate with thiourea or other sulfur donors. This step is crucial for imparting biological activity and requires controlled conditions to prevent overoxidation.

- Oxidation of the sulfanyl group can be selectively avoided or controlled using mild reducing agents or inert atmospheres.

Coupling Reactions

- Palladium-catalyzed Suzuki-Miyaura cross-coupling is the preferred method for attaching the phenyl group to the imidazole ring. Reaction conditions typically involve Pd(PPh3)4 or similar catalysts, bases such as K2CO3, and solvents like DMF or toluene at 80–100 °C.

- This method provides high regioselectivity and yields, facilitating large-scale synthesis.

pH Control and Yield Enhancement

- Patent literature emphasizes the importance of pH control during intermediate formation steps. For example, the synthesis of related imidazolylbenzamide derivatives involves maintaining pH between 2 and 3.5 during guanidine intermediate formation and pH 10.5 to 11.5 during subsequent coupling, which significantly improves yield and purity.

Summary Table of Key Preparation Methods

Analytical Notes and Reaction Monitoring

- Reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Structural confirmation uses nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- Purity assessments employ elemental analysis and chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions: N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced to form a diamine derivative.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) or halogens (Cl2, Br2) are used.

Major Products Formed:

Oxidation: this compound sulfoxide or sulfone.

Reduction: Diamine derivative of the imidazole ring.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Aplicaciones Científicas De Investigación

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs.

Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability or conductivity.

Mecanismo De Acción

The mechanism by which N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, influencing cellular processes. The phenyl group can enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

This section compares the target compound with structurally related benzamide derivatives, focusing on substituent variations, molecular properties, and reported biological activities.

Substituent Variations and Molecular Properties

The following analogs differ in the substituents attached to the benzamide nitrogen or the imidazole-sulfanyl group:

| Compound Name | Substituent on Benzamide Nitrogen | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | Phenyl | C₁₆H₁₃N₃OS | 299.36 | Phenyl group, 2-sulfanyl-imidazole at C3 |

| N-Benzyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | Benzyl | C₁₇H₁₅N₃OS | 313.39 | Benzyl group instead of phenyl |

| N-(2-Fluorophenylmethyl)-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide | 2-Fluorophenylmethyl | C₁₇H₁₄FN₃OS | 327.38 | Fluorine substitution on benzyl group |

| 3-(2-Sulfanyl-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide | Thiophen-2-ylmethyl | C₁₆H₁₃N₃OS₂ | 327.42 | Thiophene ring introduces sulfur heteroatom |

Key Observations :

- Lipophilicity : Fluorination (e.g., 2-fluorophenylmethyl analog) increases molecular weight and may enhance metabolic stability .

- Steric Factors : Bulkier substituents (e.g., benzyl vs. phenyl) could influence steric hindrance in biological targets.

PCAF HAT Inhibition (Benzamide Derivatives)

Evidence from benzamide analogs with 2-acylamino substituents (e.g., 2-hexanoylamino derivatives) demonstrates that long hydrophobic chains at the 2-position enhance PCAF histone acetyltransferase (HAT) inhibition (up to 79% activity at 100 μM). While the target compound lacks a 2-acylamino group, its 2-sulfanyl-imidazole moiety may similarly engage in hydrophobic or hydrogen-bonding interactions with enzyme active sites .

Antimicrobial and Anticancer Potential

Benzimidazole-thioacetamido benzamide derivatives (e.g., compound W1) exhibit antimicrobial and anticancer activities, attributed to the benzimidazole-thio group’s ability to disrupt DNA or protein function.

Cardiovascular Effects

A benzamide derivative (unrelated structurally) was shown to increase coronary resistance in isolated rat hearts, possibly via calcium-mediated vasoactivity.

Actividad Biológica

N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features an imidazole ring and a sulfanyl group, which contribute to its unique reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, potentially improving absorption and distribution in biological systems.

2.1 Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with IC50 values ranging from 7.5 to 11.1 μM have been reported against tested cancer cell lines, suggesting effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 4e | ABL1 kinase | 7.5 |

| 4f | ABL1 kinase | 11.1 |

2.2 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent. Its mechanism may involve the inhibition of essential bacterial enzymes such as FtsZ, crucial for cell division .

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.

- Cell Signaling Modulation : It can influence cellular signaling pathways and gene expression, leading to altered cellular metabolism and apoptosis in cancer cells.

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

4.1 Study on Anticancer Properties

In a study published in Molecules, researchers synthesized a series of imidazole-based derivatives, including N-phenyl compounds, demonstrating their potential as anticancer agents through molecular docking studies that indicated high binding affinity to target proteins .

4.2 Evaluation of Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties, where N-(2-fluorophenyl)methyl derivatives were tested against multiple bacterial strains, showing effective inhibition . This highlights the compound's versatility in targeting both cancerous cells and pathogens.

5. Conclusion

This compound presents a promising avenue for drug development due to its multifaceted biological activities, particularly in oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

6. Future Directions

Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To further clarify the molecular interactions and pathways affected by this compound.

Q & A

Q. What are the standard synthetic protocols for N-phenyl-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Reacting o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to form the imidazole core .

- Thiol group introduction : Sulfur-containing reagents like thiourea or mercaptoacetic acid derivatives are used to introduce the sulfanyl moiety .

- Benzamide coupling : Amidation via activated intermediates (e.g., acyl chlorides) or coupling agents (e.g., EDC/HOBt) to attach the N-phenylbenzamide group . Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: methanol/water) .

Q. Which characterization techniques are critical for confirming structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., distinguishing imidazole protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) and detect isotopic patterns for sulfur .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, while toluene or dichloromethane improves imidazole cyclization .

- Catalyst systems : Copper iodide (CuI) or palladium catalysts for cross-coupling reactions (e.g., forming C–S bonds) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity in heterocycle formation .

Q. How can spectral ambiguities in NMR data be resolved for this compound?

- 2D NMR techniques : Use HSQC and HMBC to correlate imidazole C–H bonds and confirm substituent connectivity .

- Variable temperature NMR : Resolve overlapping peaks caused by dynamic exchange (e.g., tautomerism in imidazole rings) .

- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to shift exchangeable proton signals (e.g., –SH groups) .

Q. What experimental designs are suitable for assessing biological activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PARP-1 or EGFR) .

Q. How can computational methods enhance reaction design for derivatives?

- Reaction path modeling : Quantum mechanical calculations (DFT) to predict intermediates and transition states in imidazole cyclization .

- Machine learning : Train models on existing reaction databases to optimize solvent/catalyst combinations for C–S bond formation .

Data Contradiction and Mechanistic Analysis

Q. How to reconcile contradictory results from different synthetic routes?

- Case study : If Route A (acidic conditions) yields benzimidazole instead of the target imidazole (Route B), analyze frontier molecular orbitals (FMOs) to predict reactivity. Electron-deficient intermediates in Route A may favor benzimidazole via intramolecular cyclization .

- Troubleshooting : Use HPLC-MS to detect byproducts and adjust leaving groups (e.g., replace chloride with triflate for better acyl substitution) .

Q. What mechanistic insights explain the reactivity of the sulfanyl-imidazole moiety?

- Thiol-disulfide exchange : The –SH group participates in redox reactions, which can be monitored via Ellman’s assay (DTNB reagent) .

- Nucleophilic aromatic substitution : Sulfur’s lone pairs activate the imidazole ring for substitution at the 2-position .

Application-Oriented Questions

Q. How to address low yields during imidazole ring formation?

- Additive screening : Use phase-transfer catalysts (e.g., TBAB) to improve solubility of hydrophobic intermediates .

- Protecting groups : Temporarily protect the –SH group with trityl chloride to prevent oxidation during cyclization .

Q. What strategies validate the compound’s potential in drug development?

- ADMET profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 monolayers), and toxicity (Ames test) .

- In vivo efficacy : Xenograft models to evaluate tumor growth inhibition and pharmacokinetics (e.g., half-life, bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.